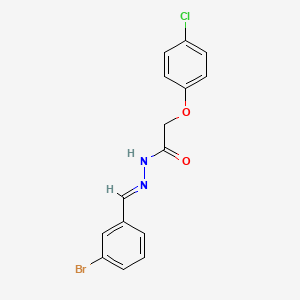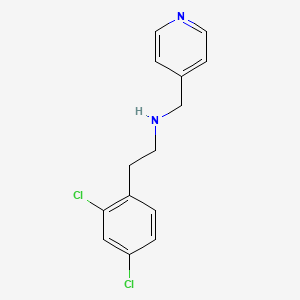![molecular formula C20H15NO4 B3861124 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3861124.png)
1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one, also known as chalcone, is a naturally occurring chemical compound that belongs to the class of flavonoids. Chalcone has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Due to its diverse therapeutic potential, chalcone has been the focus of extensive scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one is complex and varies depending on the target disease. Chalcone exhibits its anticancer effects by inducing apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. Chalcone also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Chalcone regulates glucose metabolism and insulin signaling pathways by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) gamma. Chalcone exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Chalcone also inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Chalcone exhibits various biochemical and physiological effects depending on the target disease. Chalcone induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Chalcone also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and other adhesion molecules. Chalcone regulates glucose metabolism and insulin signaling pathways, thereby improving insulin sensitivity and glucose uptake. Chalcone exhibits anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) that are involved in the pathogenesis of inflammation. Chalcone also exhibits antimicrobial effects by disrupting the cell membrane integrity and inhibiting the synthesis of nucleic acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments such as its easy synthesis, low toxicity, and diverse therapeutic potential. Chalcone can be synthesized using simple laboratory equipment and techniques. Chalcone also exhibits low toxicity towards normal cells and tissues, making it a promising candidate for drug development. Chalcone possesses a wide range of biological activities, making it suitable for studying various diseases. However, 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one has certain limitations for lab experiments such as its poor solubility in water and low bioavailability. Chalcone also exhibits instability under certain conditions such as high temperature and pH, which can affect its activity and efficacy.
Orientations Futures
Chalcone has immense potential for future research in various fields such as drug development, nanotechnology, and biomedicine. Chalcone can be modified structurally to improve its solubility, stability, and bioavailability. Chalcone can also be encapsulated in nanoparticles to enhance its delivery and efficacy. Chalcone can be used as a lead compound for the development of novel drugs for various diseases such as cancer, diabetes, inflammation, and microbial infections. Chalcone can also be used as a tool for studying various biochemical and physiological processes such as angiogenesis, apoptosis, and inflammation. Chalcone has a promising future in the field of biomedicine as a natural and safe therapeutic agent.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, inflammation, and microbial infections. Chalcone has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and regulating cell cycle progression. Chalcone also exhibits antidiabetic effects by regulating glucose metabolism and insulin signaling pathways. In addition, 1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has also been found to possess antimicrobial activity against a wide range of microorganisms such as bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
(E)-1-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-14-6-8-15(9-7-14)19(22)12-10-16-11-13-20(25-16)17-4-2-3-5-18(17)21(23)24/h2-13H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRZKJOVPYEFY-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)

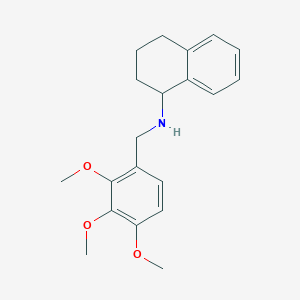

![N'-(3-chloro-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861073.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3861087.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)
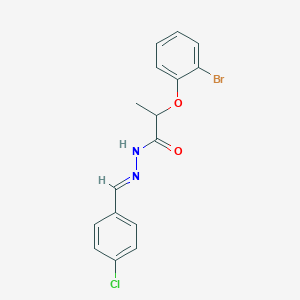
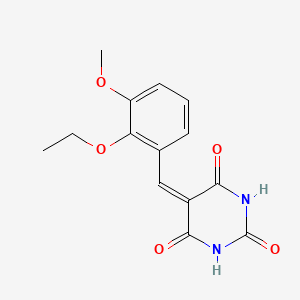
![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)

